3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which are known for their various biological activities. It also contains a thiadiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The presence of the fluorine and methoxy groups could potentially affect the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole and piperidine rings, as well as the fluorine and methoxy substituents. These groups could potentially engage in various types of intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing fluorine and the electron-donating methoxy groups. The sulfonamide group could potentially undergo hydrolysis, and the compound might also participate in reactions specific to thiadiazoles .Scientific Research Applications
Applications in Medicinal Chemistry
Antimicrobial Activity
Compounds similar to the queried chemical, particularly those incorporating sulfonamide, thiadiazole, and pyrazole moieties, have been investigated for their antimicrobial activities. For example, thiazolopyrimidine-based sulfonamides with benzothiazole moieties have shown promising antimicrobial properties against various bacterial and fungal strains, as well as antitubercular activity against Mycobacterium tuberculosis (Patel, Purohit, & Rajani, 2014). This suggests potential applications of similar compounds in developing new antimicrobial agents.
Anticancer Activity
Sulfonamide derivatives have been explored for their potential in cancer treatment, especially as Type II photosensitizers in photodynamic therapy. The incorporation of sulfonamide groups into photosensitizers has shown to improve their fluorescence properties, singlet oxygen quantum yield, and photodegradation quantum yield, indicating their utility in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Applications in Biochemistry
Enzyme Inhibition
The sulfonamide group is known for its inhibitory activity against carbonic anhydrase isoenzymes. Research has shown that sulfonamide derivatives can effectively inhibit carbonic anhydrase isoenzymes I and II, which are involved in various physiological processes (Kucukoglu et al., 2016). This highlights the potential of similar compounds in developing treatments for conditions where carbonic anhydrase activity is a factor.
Materials Science Applications
Proton Exchange Membranes
In the field of materials science, sulfonamide derivatives have been utilized in the development of proton exchange membranes for fuel cell applications. The introduction of sulfonated side chains into poly(arylene ether sulfone) copolymers has resulted in materials with high proton conductivity, making them suitable for use in fuel cells (Kim, Robertson, & Guiver, 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3S2/c1-22-13-3-2-11(8-12(13)15)24(20,21)18-10-4-6-19(7-5-10)14-9-16-23-17-14/h2-3,8-10,18H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQQNCVZKHKWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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